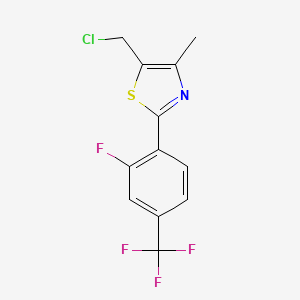
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole
Overview
Description
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole, also known as CMTFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways.
Biochemical And Physiological Effects
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of cell growth and inflammation. However, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has not been extensively studied in animal models, and its pharmacokinetic and toxicological properties are not well understood.
Future Directions
There are several future directions for research on 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole. One area of interest is the development of new synthetic methods for 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole that improve its yield and purity. Another direction is the investigation of the pharmacokinetic and toxicological properties of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole in animal models, which will be important for the development of new therapeutic agents. In addition, further studies are needed to elucidate the mechanisms of action of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole and to identify its molecular targets. Finally, the potential of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole as a therapeutic agent for various diseases should be explored in clinical trials.
Scientific Research Applications
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. In vitro studies have shown that 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole exhibits potent anti-proliferative and anti-inflammatory activities, and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
5-(chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF4NS/c1-6-10(5-13)19-11(18-6)8-3-2-7(4-9(8)14)12(15,16)17/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDVHZSFUSDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612155 | |
| Record name | 5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
CAS RN |
317319-37-2 | |
| Record name | 5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)

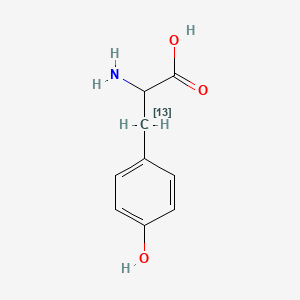
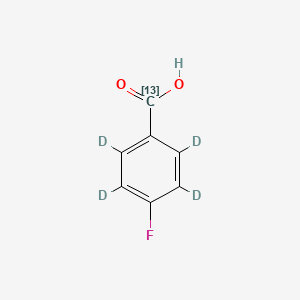

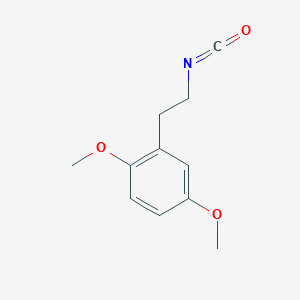
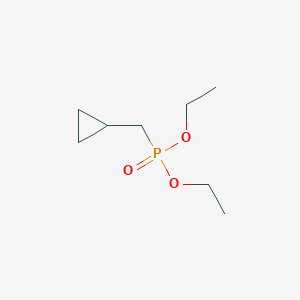
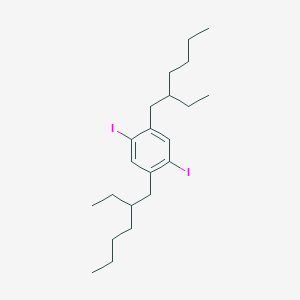
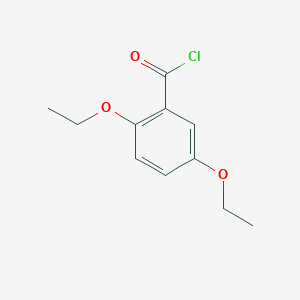
![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
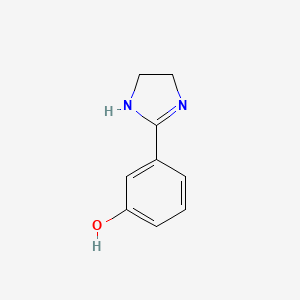
![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)
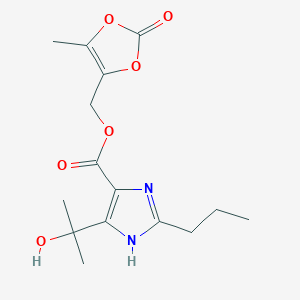
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)